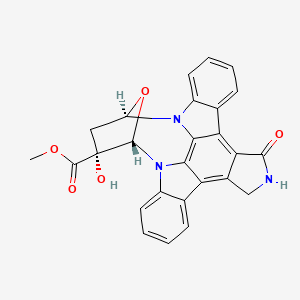
rel-K252a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-K252a is an alkaloid isolated from the soil bacteria Nocardiopsis species. It is a staurosporine analog and a highly potent cell-permeable inhibitor of various protein kinases, including phosphorylase kinase, protein kinase A, and protein kinase C
Preparation Methods
Synthetic Routes and Reaction Conditions
rel-K252a can be synthesized from its precursor, K252b, through a methylation process. The water-insoluble K252a present in the cell mass is converted to the water-soluble K252b sodium salt in an alkaline solution. The obtained K252b is then methylated with dimethyl sulfate in the presence of potassium carbonate in dimethylacetamide .
Industrial Production Methods
The industrial production of this compound involves fermentation processes using the Nocardiopsis species. The fermentation broth is processed to extract K252b, which is then converted to this compound through the aforementioned methylation process .
Chemical Reactions Analysis
Types of Reactions
rel-K252a undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs of this compound.
Scientific Research Applications
rel-K252a has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study protein kinase inhibition and signal transduction pathways.
Biology: This compound is employed in research on neuronal differentiation and neuroprotection.
Medicine: It has potential therapeutic applications in treating conditions like psoriasis and cognitive dysfunction
Industry: This compound is used in the development of kinase inhibitors for various industrial applications.
Mechanism of Action
rel-K252a exerts its effects by inhibiting the activity of various protein kinases through competition with the ATP binding site. It inhibits phosphorylase kinase, protein kinase A, and protein kinase C, among others . Additionally, this compound blocks the activation of Trk receptors induced by nerve growth factor, thereby inhibiting downstream signaling pathways .
Comparison with Similar Compounds
rel-K252a is unique due to its high potency and cell permeability. Similar compounds include:
K252b: The precursor to this compound, also a potent kinase inhibitor.
Lestaurtinib: Another staurosporine analog with similar kinase inhibition properties.
ANA-12: A selective TrkB antagonist with different specificity compared to this compound.
Cyclotraxin B: Another TrkB antagonist with distinct molecular targets.
These compounds share some similarities with this compound but differ in their specific molecular targets and pathways.
Properties
Molecular Formula |
C26H19N3O5 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl (15S,16R,18R)-16-hydroxy-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C26H19N3O5/c1-33-25(31)26(32)10-17-28-15-8-4-3-7-13(15)19-20-14(11-27-23(20)30)18-12-6-2-5-9-16(12)29(24(26)34-17)21(18)22(19)28/h2-9,17,24,32H,10-11H2,1H3,(H,27,30)/t17-,24+,26-/m1/s1 |
InChI Key |
LXOIGFZMICTNAL-IEFSCDDCSA-N |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N([C@H]1O2)C7=C53)CNC6=O)O |
Canonical SMILES |
COC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)CNC6=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)




![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)





